苄基(5-溴戊基)氨基甲酸酯

描述

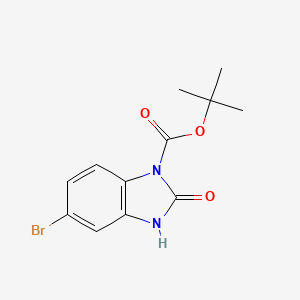

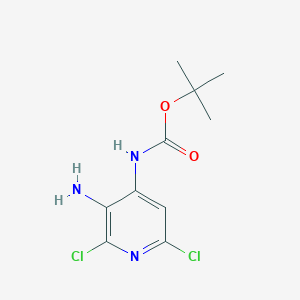

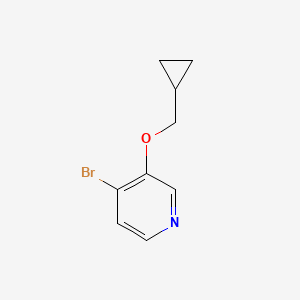

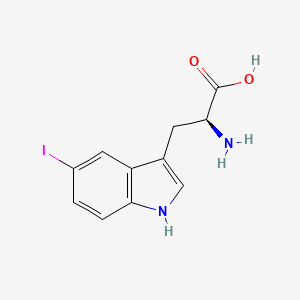

Benzyl (5-bromopentyl)carbamate is a chemical compound synthesized by the reaction of benzyl chloride, 1-bromopentane, and potassium carbonate. It is also known as BrBPC. The CAS number for this compound is 161533-09-1 .

Synthesis Analysis

The synthesis of Benzyl (5-bromopentyl)carbamate involves the reaction of benzyl chloride, 1-bromopentane, and potassium carbonate. Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . A convenient and efficient method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .Molecular Structure Analysis

The molecular formula of Benzyl (5-bromopentyl)carbamate is C13H18BrNO2 . The molecular weight of the compound is 300.19 g/mol .Chemical Reactions Analysis

Carbamates, including Benzyl (5-bromopentyl)carbamate, play an important role in modern drug discovery and medicinal chemistry . They serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .Physical And Chemical Properties Analysis

Benzyl (5-bromopentyl)carbamate is a solid compound . The specific density, boiling point, melting point, and flash point are not available .科学研究应用

胆碱酯酶抑制

- 已经合成了一系列苄基氨基甲酸酯衍生物,并测试了它们抑制乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的能力,这些酶与阿尔茨海默病等神经退行性疾病有关。一些化合物表现出显着的抑制活性,其中特定的衍生物比临床使用的药物利伐斯第明更活跃(Magar等人,2021年)。这突出了这些化合物在涉及胆碱酯酶的疾病的治疗干预中的潜在应用。

抗菌活性

- 据报道,合成了苯并呋喃芳基脲和氨基甲酸酯,重点关注它们的抗菌特性。对这些化合物进行了表征,并针对各种微生物菌株进行了测试,显示出有希望的抗菌活性。本研究强调了苄基氨基甲酸酯衍生物在开发新的抗菌剂中的潜在用途(Kumari等人,2019年)。

催化和合成

- 关于Au(I)催化的烯烃分子内氢功能化的研究证明了苄基氨基甲酸酯在合成复杂有机化合物中的效用。这些反应对杂环和天然产物类似物的有效和选择性合成具有广泛的意义,展示了氨基甲酸酯在有机合成中的多功能性(Zhang等人,2006年)。

机理研究和分子对接

- 涉及苄基氨基甲酸酯衍生物的研究通常包括机理见解和分子对接分析。这些研究提供了有关这些化合物如何在分子水平上与生物靶标相互作用的详细信息,为更有效和选择性的治疗剂的设计提供了有价值的数据。

材料科学

- 在材料科学中,已经探索了苄基氨基甲酸酯的有机单晶的生长和表征。这些晶体的晶体完善性和物理性质对它们在电子和光学应用中的使用具有影响,展示了氨基甲酸酯化合物在生物化学之外的多样化用途(Solanki等人,2015年)。

作用机制

Target of Action

Benzyl (5-bromopentyl)carbamate is a type of carbamate compound . Carbamates are known to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of the neurotransmitter acetylcholine . .

Mode of Action

Carbamates, in general, inhibit ache by forming a reversible bond with the enzyme, which prevents it from breaking down acetylcholine . This leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation and potential disruption of nerve signal transmission .

Biochemical Pathways

This can disrupt various physiological processes, including muscle contraction and heart rate regulation .

Pharmacokinetics

Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The inhibition of ache by carbamates can lead to a range of effects, including muscle weakness, blurred vision, and potentially severe respiratory and cardiovascular complications due to the overstimulation of acetylcholine receptors .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of carbamates .

未来方向

属性

IUPAC Name |

benzyl N-(5-bromopentyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVGOGJCUXKVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (5-bromopentyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)

![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)